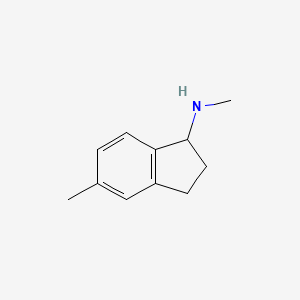![molecular formula C10H13FN2O4S B13453556 tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)
tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate: is a chemical compound with the molecular formula C10H13FN2O4S It is a derivative of carbamate, featuring a tert-butyl group and a fluorosulfonyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-substituted pyridine derivative. One common method involves the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts under mild reaction conditions . The reaction proceeds efficiently, avoiding over-alkylation of the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The fluorosulfonyl group can interact with biological targets, making it a valuable scaffold for drug design and development. It may also be used in the synthesis of enzyme inhibitors and other bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[4-(fluorosulfonyl)pyridin-2-yl]carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl (5-bromopyridin-2-yl)carbamate
Uniqueness
tert-Butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate is unique due to the specific positioning of the fluorosulfonyl group on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds. Additionally, the combination of the tert-butyl carbamate and fluorosulfonyl functionalities provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C10H13FN2O4S |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
tert-butyl N-(5-fluorosulfonylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) |
InChI Key |
YPJMXZZUUIAMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


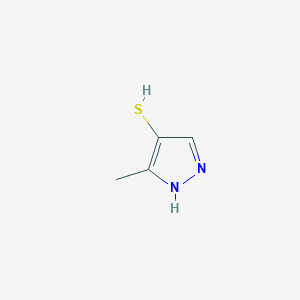
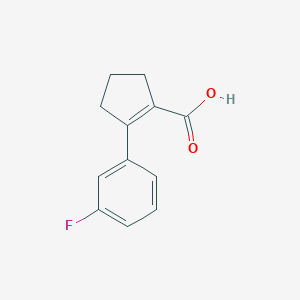
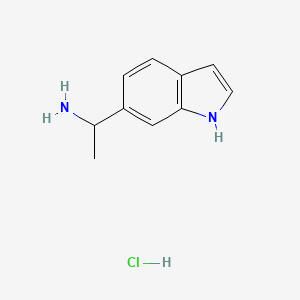
![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)
![[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol](/img/structure/B13453495.png)

![4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13453499.png)
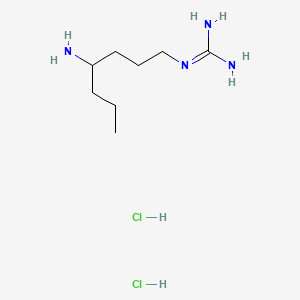
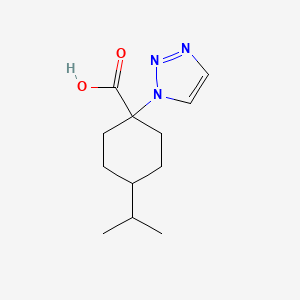
![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)
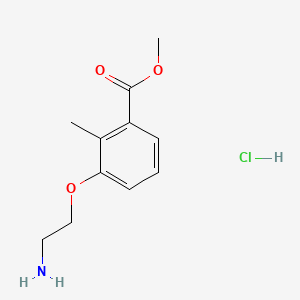
![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)
